molecular formula C18H28N4O2 B5484399 4-[(2-ethoxypyridin-3-yl)carbonyl]-1,9-dimethyl-1,4,9-triazaspiro[5.5]undecane

4-[(2-ethoxypyridin-3-yl)carbonyl]-1,9-dimethyl-1,4,9-triazaspiro[5.5]undecane

Cat. No. B5484399
M. Wt: 332.4 g/mol
InChI Key: TYNDDQAMUPWULI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2-ethoxypyridin-3-yl)carbonyl]-1,9-dimethyl-1,4,9-triazaspiro[5.5]undecane, also known as EPPA, is a chemical compound that has been extensively studied for its potential use as a therapeutic agent. EPPA is a spirocyclic compound that contains both a pyridine and a triazole ring, and it has been shown to have a variety of biological activities.

Mechanism of Action

The exact mechanism of action of 4-[(2-ethoxypyridin-3-yl)carbonyl]-1,9-dimethyl-1,4,9-triazaspiro[5.5]undecane is not fully understood, but it is thought to work by binding to specific receptors or enzymes in the body. One proposed mechanism of action is that 4-[(2-ethoxypyridin-3-yl)carbonyl]-1,9-dimethyl-1,4,9-triazaspiro[5.5]undecane inhibits the activity of enzymes called histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
4-[(2-ethoxypyridin-3-yl)carbonyl]-1,9-dimethyl-1,4,9-triazaspiro[5.5]undecane has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and neuroprotective effects, 4-[(2-ethoxypyridin-3-yl)carbonyl]-1,9-dimethyl-1,4,9-triazaspiro[5.5]undecane has also been shown to have anti-inflammatory and anti-oxidant properties. Studies have also shown that 4-[(2-ethoxypyridin-3-yl)carbonyl]-1,9-dimethyl-1,4,9-triazaspiro[5.5]undecane can improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[(2-ethoxypyridin-3-yl)carbonyl]-1,9-dimethyl-1,4,9-triazaspiro[5.5]undecane in lab experiments is that it is a relatively stable compound that can be easily synthesized in large quantities. However, one limitation of using 4-[(2-ethoxypyridin-3-yl)carbonyl]-1,9-dimethyl-1,4,9-triazaspiro[5.5]undecane is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy.

Future Directions

There are several potential future directions for research on 4-[(2-ethoxypyridin-3-yl)carbonyl]-1,9-dimethyl-1,4,9-triazaspiro[5.5]undecane. One area of research could focus on optimizing the synthesis of 4-[(2-ethoxypyridin-3-yl)carbonyl]-1,9-dimethyl-1,4,9-triazaspiro[5.5]undecane to improve its yield and purity. Another area of research could focus on identifying the specific receptors or enzymes that 4-[(2-ethoxypyridin-3-yl)carbonyl]-1,9-dimethyl-1,4,9-triazaspiro[5.5]undecane binds to in the body. Additionally, further studies could be conducted to investigate the potential use of 4-[(2-ethoxypyridin-3-yl)carbonyl]-1,9-dimethyl-1,4,9-triazaspiro[5.5]undecane as a treatment for other diseases, such as inflammatory bowel disease or multiple sclerosis.

Synthesis Methods

The synthesis of 4-[(2-ethoxypyridin-3-yl)carbonyl]-1,9-dimethyl-1,4,9-triazaspiro[5.5]undecane is a multi-step process that involves the reaction of several different starting materials. The first step in the synthesis involves the reaction of 3-aminopyridine with ethyl chloroformate to form a pyridine-3-carbonyl chloride intermediate. This intermediate is then reacted with 1,9-dimethyl-1,4,9-triazaspiro[5.5]undecane to form the final product, 4-[(2-ethoxypyridin-3-yl)carbonyl]-1,9-dimethyl-1,4,9-triazaspiro[5.5]undecane.

Scientific Research Applications

4-[(2-ethoxypyridin-3-yl)carbonyl]-1,9-dimethyl-1,4,9-triazaspiro[5.5]undecane has been the subject of numerous scientific studies due to its potential use as a therapeutic agent. One area of research has focused on the use of 4-[(2-ethoxypyridin-3-yl)carbonyl]-1,9-dimethyl-1,4,9-triazaspiro[5.5]undecane as a potential treatment for cancer. Studies have shown that 4-[(2-ethoxypyridin-3-yl)carbonyl]-1,9-dimethyl-1,4,9-triazaspiro[5.5]undecane can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells.
Another area of research has focused on the use of 4-[(2-ethoxypyridin-3-yl)carbonyl]-1,9-dimethyl-1,4,9-triazaspiro[5.5]undecane as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that 4-[(2-ethoxypyridin-3-yl)carbonyl]-1,9-dimethyl-1,4,9-triazaspiro[5.5]undecane can inhibit the aggregation of amyloid beta proteins, which are thought to play a role in the development of Alzheimer's disease.

properties

IUPAC Name

(1,9-dimethyl-1,4,9-triazaspiro[5.5]undecan-4-yl)-(2-ethoxypyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O2/c1-4-24-16-15(6-5-9-19-16)17(23)22-13-12-21(3)18(14-22)7-10-20(2)11-8-18/h5-6,9H,4,7-8,10-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYNDDQAMUPWULI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=N1)C(=O)N2CCN(C3(C2)CCN(CC3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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